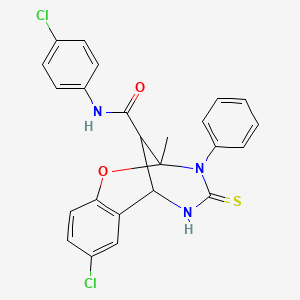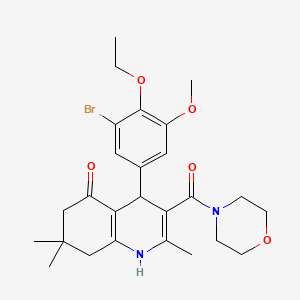
8-chloro-N-(4-chlorophenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a unique structure. Its systematic name is 8-chloro-N-(4-chlorophenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide .
- It contains chlorine, phenyl, and thioxo functional groups, making it interesting for various applications.
- The compound’s molecular formula is C24H18Cl3N3O2S , and its molecular weight is 518.84 g/mol .
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multi-step reactions to assemble its intricate structure.
- Industrial production methods are proprietary and may involve custom synthesis or modification of related compounds.
Chemical Reactions Analysis
Reactivity: Due to its diverse functional groups, this compound could undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents may be involved.
Major Products: Without experimental data, we can’t definitively predict the major products. ring-opening reactions, cyclizations, and functional group transformations are possibilities.
Scientific Research Applications
Chemistry: Researchers might explore its reactivity, stability, and novel reactions.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) could be relevant.
Medicine: Potential as a drug scaffold or targeting specific pathways.
Industry: Perhaps in materials science or catalysis.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce. It likely interacts with specific cellular targets, affecting biological processes.
Comparison with Similar Compounds
Similar Compounds: While I don’t have a direct list, we can compare it to other heterocyclic compounds with similar functional groups.
Uniqueness: Its fused benzoxadiazocine ring system and specific substitution pattern make it distinctive.
Remember that this compound’s research landscape may evolve, so always consult the latest literature for updates.
Properties
Molecular Formula |
C24H19Cl2N3O2S |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-9-methyl-10-phenyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide |
InChI |
InChI=1S/C24H19Cl2N3O2S/c1-24-20(22(30)27-16-10-7-14(25)8-11-16)21(18-13-15(26)9-12-19(18)31-24)28-23(32)29(24)17-5-3-2-4-6-17/h2-13,20-21H,1H3,(H,27,30)(H,28,32) |
InChI Key |
QKDWZPLOPYBTCT-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(C(C3=C(O1)C=CC(=C3)Cl)NC(=S)N2C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-2-[(pyridin-2-ylmethyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B11217244.png)
![3-(2,4-dimethylphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11217245.png)
![benzo[d][1,3]dioxol-5-yl(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B11217249.png)
![5-(3,4-Dimethylphenyl)-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11217261.png)
![3-[(4-chlorophenyl)methyl]-7-(4-cyclohexylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11217268.png)
![7-(4-Chlorophenyl)-5-(3-methoxyphenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11217271.png)
![5-(2-Chlorophenyl)-7-ethoxy-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11217278.png)
![5-(3-Methoxyphenyl)-7-(2,3,4-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11217283.png)
![2,3-dimethoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11217287.png)
![5-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11217292.png)
![2-(2-(4-ethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-isopentylacetamide](/img/structure/B11217300.png)

![N-(3,4-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217326.png)
![2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11217328.png)
